molecular formula C14H14ClN3O3S B5266430 N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-pyrimidinylthio)acetamide

N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-pyrimidinylthio)acetamide

Cat. No.: B5266430
M. Wt: 339.8 g/mol
InChI Key: XKOFMUCKSHDZAK-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-pyrimidinylthio)acetamide, commonly known as CPT-11, is a potent anticancer drug used to treat various types of cancers such as colorectal, lung, and ovarian cancer. It belongs to the class of topoisomerase inhibitors and works by inhibiting the activity of the enzyme topoisomerase I, which is essential for DNA replication and cell division.

Mechanism of Action

CPT-11 works by inhibiting the activity of the enzyme topoisomerase I, which is essential for DNA replication and cell division. It binds to the enzyme and prevents it from resealing the DNA strand after it has been cut, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
CPT-11 has been shown to have a broad spectrum of anticancer activity and has been used to treat various types of cancers such as colorectal, lung, and ovarian cancer. It has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

CPT-11 has several advantages for lab experiments, including its broad spectrum of anticancer activity, its ability to be used in combination with other chemotherapeutic agents, and its potential use in the treatment of other diseases. However, there are also limitations to its use, including its toxicity and potential side effects, which need to be carefully monitored.

Future Directions

For the study of CPT-11 include the development of new synthetic methods, the identification of biomarkers, and the exploration of its potential use in combination with other targeted therapies.

Synthesis Methods

The synthesis of CPT-11 involves several steps, starting with the reaction of 4-chloro-2,5-dimethoxyaniline with 2-bromoacetic acid to form N-(4-chloro-2,5-dimethoxyphenyl)-2-bromoacetamide. This compound is then reacted with potassium thioacetate to form N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-thioacetyl)acetamide, which is further reacted with pyrimidine to form CPT-11.

Scientific Research Applications

CPT-11 has been extensively studied for its anticancer properties and has shown promising results in preclinical and clinical trials. It has been used in combination with other chemotherapeutic agents such as cisplatin, carboplatin, and paclitaxel to improve the efficacy of cancer treatment. CPT-11 has also been studied for its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3S/c1-20-11-7-10(12(21-2)6-9(11)15)18-13(19)8-22-14-16-4-3-5-17-14/h3-7H,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOFMUCKSHDZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CSC2=NC=CC=N2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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